10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a molecular formula of C27H41NO and a molecular weight of 395.634 g/mol . This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structures and significant biological activities.
Preparation Methods
The synthesis of 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The synthetic route often includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]phenanthrene skeleton.
Functional group modifications: Introduction of the piperidinyl and prop-1-en-2-yl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of hormonal disorders and cancer.
Mechanism of Action
The mechanism of action of 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Compared to other compounds in the cyclopenta[a]phenanthrene family, 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific functional groups and stereochemistry. Similar compounds include:
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Differing mainly in the presence of a hydroxyl group.
10,13-dimethyl-17-(1,5-dimethylhexyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Differing in the alkyl side chain.
Properties
CAS No. |
24377-48-8 |
---|---|
Molecular Formula |
C27H41NO |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H41NO/c1-19(18-28-15-5-4-6-16-28)23-9-10-24-22-8-7-20-17-21(29)11-13-26(20,2)25(22)12-14-27(23,24)3/h17-18,22-25H,4-16H2,1-3H3/b19-18+ |
InChI Key |
JEMSVASVIKMHRV-VHEBQXMUSA-N |
Isomeric SMILES |
C/C(=C\N1CCCCC1)/C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Canonical SMILES |
CC(=CN1CCCCC1)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origin of Product |
United States |
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